Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C5H6ClN3O2S and a molecular weight of 207.64 g/mol . This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-amine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products
Substitution Products: Various substituted thiadiazole derivatives
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Thiols and amines
Hydrolysis Products: Corresponding amine and ethyl alcohol
Scientific Research Applications
Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives:
Similar Compounds: 1,3,4-thiadiazole, 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole.
Properties
Molecular Formula |
C5H6ClN3O2S |
---|---|
Molecular Weight |
207.64 g/mol |
IUPAC Name |
ethyl N-(5-chloro-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C5H6ClN3O2S/c1-2-11-5(10)7-4-9-8-3(6)12-4/h2H2,1H3,(H,7,9,10) |
InChI Key |
NWKIZAHJJKZMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)Cl |
Origin of Product |
United States |
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